molecular formula C18H15F2N3OS B2900284 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1234957-01-7

3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No. B2900284
CAS RN: 1234957-01-7
M. Wt: 359.39
InChI Key: NOFFIYBSTNNLFB-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the urea class of compounds and has shown promise in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting specific enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea in lab experiments is its potency and specificity. This compound has been shown to have a high affinity for specific enzymes or proteins, making it an ideal tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for research on 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves the reaction of 2,6-difluoroaniline, pyridine-2-carboxaldehyde, and thiophene-3-carboxaldehyde with urea in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification.

Scientific Research Applications

Several scientific studies have investigated the potential therapeutic applications of 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. One study found that this compound has potent anti-cancer activity against various cancer cell lines. Another study showed that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-(2,6-difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c19-15-5-3-6-16(20)17(15)22-18(24)23(10-13-7-9-25-12-13)11-14-4-1-2-8-21-14/h1-9,12H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFFIYBSTNNLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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